

An In-depth Technical Guide to Key Chemical Compounds

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Compound of Interest

Compound Name: *Methyl Violet B base*

Cat. No.: *B7814518*

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A Note to the Reader: The initial query presented a discrepancy between the provided CAS number, 52080-58-7, and the chemical name, "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione." Our comprehensive analysis indicates that CAS number 52080-58-7 correctly identifies the compound Solvent Violet 8, a well-known dye. Conversely, the provided chemical name, while specific, did not yield an exact match in chemical databases. However, the structural elements described closely resemble 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS number 73963-42-5), a significant intermediate in pharmaceutical synthesis.

Recognizing this potential ambiguity, and in the spirit of providing a thorough and useful technical resource, this guide will address both compounds. We will begin with the compound definitively identified by the CAS number provided, Solvent Violet 8, and follow with a detailed examination of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, the likely compound of interest for researchers in drug development.

Part 1: Solvent Violet 8 (CAS: 52080-58-7) Introduction and Core Applications

Solvent Violet 8, also known as **Methyl Violet B base**, is a synthetic organic dye belonging to the triarylmethane class.^{[1][2]} Its vibrant violet hue and solubility in organic solvents have established it as a versatile colorant in numerous industrial applications.^{[1][3]} Primarily, it is utilized in the manufacturing of inks, including printing and ribbon inks, as well as in the coloring of plastics, resins, lacquers, and shoe polishes.^[1] In a laboratory setting, its strong

staining properties make it valuable in histology and microbiology for visualizing cellular structures.^[4]

Physicochemical Properties of Solvent Violet 8

The following table summarizes the key physicochemical properties of Solvent Violet 8.

Property	Value	Source(s)
CAS Number	52080-58-7	[1] [5] [6]
Molecular Formula	C ₂₄ H ₂₅ N ₃ or C ₂₄ H ₂₇ N ₃	[4] [5]
Molecular Weight	355.48 g/mol or 357.49 g/mol	[4] [5]
Appearance	Violet or dark purple powder	[4] [5] [6]
Melting Point	140 - 150 °C	[4] [5] [6]
Solubility	Slightly soluble in chloroform, DMSO, and methanol. Soluble in ethanol, benzyl alcohol, and fatty acids. Insoluble in water.	[1] [5] [7]
Storage Temperature	Recommended to be stored in a refrigerator under an inert atmosphere due to its hygroscopic nature.	[5] [8]

Experimental Protocol: Preparation of Solvent Violet 8

The synthesis of Solvent Violet 8 typically involves the oxidation of N,N-dimethylaniline. One common method involves the reaction of N,N-dimethylaniline with copper chloride as an oxidizing agent.^[7] An alternative route involves the air oxidation of a mixture of N,N-dimethylaniline, phenol, sodium chloride, and copper sulfate.^[7] The resulting product is a mixture of methylated pararosanilines, primarily containing N-tetra, penta-, and hexa-methylated derivatives.^[7]

Safety and Handling

Solvent Violet 8 is classified as a hazardous substance. It may cause cancer and is harmful if swallowed or inhaled.[2] It can also cause serious eye and skin irritation.[2] Appropriate personal protective equipment, including a NIOSH/OSHA-approved respirator, gloves, and protective clothing, should be used when handling this compound.[2]

Part 2: 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS: 73963-42-5)

Introduction and Core Applications

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a crucial intermediate in the synthesis of the pharmaceutical agent Cilostazol.[4][5] Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor used to improve walking distance in patients with intermittent claudication.[2][4] This intermediate's structure, featuring a tetrazole ring and a reactive chlorobutyl side chain, makes it a versatile building block in medicinal chemistry.[4][5]

Physicochemical Properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

The following table summarizes the key physicochemical properties of this compound.

Property	Value	Source(s)
CAS Number	73963-42-5	[4][5][6]
Molecular Formula	C ₁₁ H ₁₉ ClN ₄	[4][5][8]
Molecular Weight	242.75 g/mol	[4][5][8]
Appearance	White solid	[2][4]
Melting Point	49 - 52 °C	[2][4]
Solubility	Soluble in organic solvents like ethanol and chloroform; limited solubility in water.	[4]
pKa	1.23 ± 0.10 (Predicted)	[2][4]
Storage Temperature	2 - 8 °C, sealed in a dry environment.	[4][6]

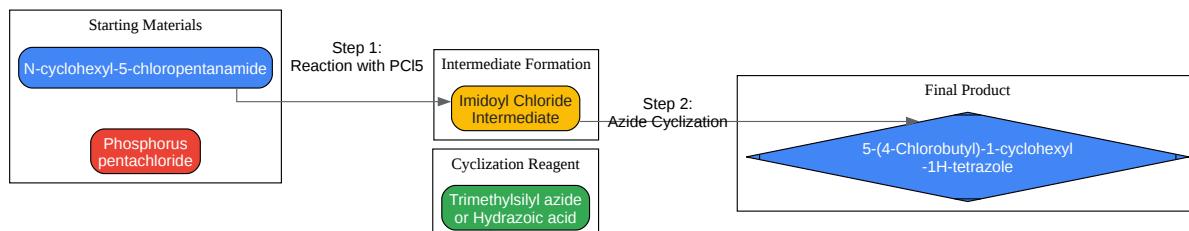
Experimental Protocol: Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

A common synthetic route to this tetrazole derivative involves a two-step process starting from N-cyclohexyl-5-chloropentanamide.[1][4]

Step 1: Formation of the Imidoyl Chloride N-cyclohexyl-5-chloropentanamide is reacted with phosphorus pentachloride, typically in a solvent like benzene or toluene at a controlled temperature (e.g., 0°C to room temperature), to form the corresponding imidoyl chloride.[9]

Step 2: Azide Cyclization The imidoyl chloride intermediate is then reacted with an azide source, such as trimethylsilyl azide or hydrazoic acid, to facilitate the cyclization and formation of the tetrazole ring.[1][4] The reaction is typically carried out at room temperature over several hours.[1]

The following diagram illustrates this synthetic workflow:

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Synthetic workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Analytical Methods

High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a validated method for the quantification of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in drug products. This method demonstrates good specificity and accuracy.[5]

Safety and Handling

This compound is classified as an irritant and may be a flammable solid.[4][8] It should be handled with care, using appropriate personal protective equipment. Store in a sealed container in a cool, dry place.[4]

References

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